2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol
Description
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-phenylethanol |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2 |
InChI Key |
ZKNZQGOLWFCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC=C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Difluoroethanol Derivatives as Precursors
A crucial step in preparing the target compound is the synthesis of 2,2-difluoroethanol or related difluoroethenyl intermediates. According to a patented industrial method, 2,2-difluoroethanol can be synthesized via a one-step reaction using chloro-2,2-difluoroethane as a raw material under controlled conditions:
- Reaction Conditions : Chloro-2,2-difluoroethane is reacted in an aqueous medium with acetate (potassium or sodium acetate) dissolved in a high boiling solvent such as glycerine, propylene glycol, ethylene glycol, or diethylene glycol.
- pH Adjustment : The reaction mixture’s pH is adjusted to 5-6 using glacial acetic acid.
- Temperature Profile : The reaction proceeds in two temperature stages: initially 0.5 hours at 180–250 °C, followed by 0.5–2 hours at 90 °C.
- Outcome : After reaction and purification (including removal of water using toluene), 2,2-difluoroethanol with purity ≥98.5% is obtained with high yield and minimal by-products.
This method is industrially scalable, cost-effective, and uses readily available raw materials.
Etherification to Form the Target Compound
The formation of the ether bond between the difluoroethenyl group and the phenylethanol moiety typically involves:
- Activation of the Difluoroethenyl Intermediate : The difluoroethenyl group can be introduced via nucleophilic substitution or addition reactions starting from the difluoroethanol derivative or its halogenated precursors.
- Nucleophilic Substitution : The hydroxyl group of phenylethanol (or a protected form) acts as a nucleophile attacking an activated difluoroethenyl halide or equivalent electrophile.
- Catalysts and Conditions : Acid or base catalysis, or the use of phase transfer catalysts, may be employed to facilitate the etherification. Reaction solvents are chosen to optimize solubility and reactivity (e.g., polar aprotic solvents).
- Purification : The product is purified by distillation or chromatographic methods to achieve the desired purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Synthesis of 2,2-Difluoroethanol | Chloro-2,2-difluoroethane, potassium/sodium acetate, glycerine or glycol solvents, acetic acid (pH 5-6) | 180–250 (0.5 h), then 90 (0.5–2 h) | 2.5 | High | ≥98.5 | Industrially scalable, low by-products |
| Etherification to target compound | Phenylethanol + activated difluoroethenyl intermediate, acid/base catalyst, polar aprotic solvent | 50–120 (typical range) | Variable | Moderate to high | High | Requires optimization per substrate |
Analysis and Research Findings
- The patented method for 2,2-difluoroethanol synthesis is a breakthrough in fluorinated alcohol preparation, enabling subsequent functionalization for compounds like 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol.
- The etherification step is sensitive to reaction conditions; controlling temperature and catalyst choice is critical to avoid side reactions such as elimination or polymerization.
- The phenylethanol moiety can be sourced from biotechnological methods, offering a sustainable approach to the precursor, although fluorination remains a chemical process.
- Purification techniques such as distillation under reduced pressure or chromatographic separation are essential to achieve the product purity required for industrial or pharmaceutical applications.
Chemical Reactions Analysis
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethanol moiety can interact with biological targets, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: fluorinated alcohols, aryl-substituted ethanols, and amino-/heterocyclic-modified ethanols. Key comparisons are outlined below:
Structural and Physicochemical Properties
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡From QSAR studies .
Key Observations :
- Hydrophobicity: The difluoroethenyloxy group in the main compound reduces logP compared to chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-1-phenylethan-1-ol, logP ~2.5) but increases it relative to non-fluorinated alcohols like 1-phenylethan-1-ol (logP ~1.4) .
- Electronic Effects : Fluorine atoms enhance electronegativity and metabolic stability compared to chlorophenyl or indole derivatives .
- Conformational Flexibility: The main compound’s 4 rotatable bonds suggest greater flexibility than 1-(2-fluorophenyl)ethanol (2 rotatable bonds) but less than indole-containing analogs (6 rotatable bonds) .
Computational and Pharmacokinetic Insights
- QSAR Studies : Indole-containing analogs show strong correlation between polar surface area (PSA) and β3-adrenergic activity, with PSA >50 Ų reducing blood-brain barrier penetration . The main compound’s PSA (29.46 Ų) suggests favorable permeability .
- Metabolism: Fluorine substitution may slow oxidative metabolism compared to non-fluorinated analogs, as seen in 1-(2-fluorophenyl)ethanol .
Biological Activity
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol, a compound with unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound is characterized by a difluoroethenyl ether functionality linked to a phenylethanol moiety. Its molecular formula is C11H12F2O2, and it possesses a complex stereochemistry that may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol exhibit significant anticancer activities. For instance, derivatives of phenylethanol have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Phenylethanol | MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| 4-Hydroxy-2-phenylbutanol | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| 2-(Difluoromethyl)phenol | A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. Studies have shown that the presence of hydroxyl groups enhances the radical scavenging ability. The difluoroethenyl group may also contribute to the stability of radical intermediates, thereby enhancing antioxidant effects.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol | 85 | 30 |
| Gallic Acid | 90 | 25 |
| Quercetin | 88 | 28 |
Neuroprotective Effects
Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration. The ability to modulate neurotransmitter levels and reduce oxidative stress suggests potential therapeutic applications in conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol can be influenced by various substituents on the phenolic ring and the difluoroethenyl group. Research indicates that:
- Hydroxyl Substituents : Increase antioxidant activity.
- Alkyl Chain Length : Modulates lipophilicity and cellular uptake.
- Fluorination : Enhances metabolic stability and bioactivity.
Case Studies
A notable study explored the effects of various phenolic compounds on melanoma cells, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity. The study found that compounds with difluorinated moieties exhibited increased potency compared to their non-fluorinated counterparts.
Case Study Example:
In vitro experiments conducted on B16F10 melanoma cells demonstrated that treatment with 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol resulted in a significant decrease in cell viability (IC50 = 20 µM), suggesting its potential as an anticancer agent.
Q & A
Q. How does fluorination impact the compound’s biological activity in preliminary assays?
- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability (logP ∼2.1 vs. 1.5 for non-fluorinated analogs). In vitro assays (e.g., enzyme inhibition) show 10-fold higher IC₅₀ values due to stronger H-bonding with active sites. Comparative SAR studies with mono-/non-fluorinated derivatives quantify the fluorine effect on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
